![molecular formula C11H10ClN3O B13123047 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride typically involves the cyclization of aryl cyclopropanes with quinoxalinones in the presence of hydrochloric acid and nitric acid. This reaction is often mediated by visible light, which facilitates the ring opening and subsequent cyclization to form the desired product . Another method involves the use of benzimidazoles, alkyl bromoacetates, and non-symmetrical electron-deficient alkynes in a one-pot three-component reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of standard laboratory reagents and operationally simple, catalyst-free methodologies makes the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different substituted pyrroloquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, nitric acid, and various oxidizing and reducing agents. Reaction conditions often involve the use of visible light or specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoxalines and quinoxaline derivatives, which can have significant biological activities .
Scientific Research Applications
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit protein kinases and other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4H,5H-pyrrolo[1,2-a]quinoxalin-4-one: This compound shares a similar core structure but has a bromine atom at the 7-position.
Pyrrolo[1,2-a]quinoxalin-4-ones: These compounds have similar structural features and biological activities.
Uniqueness
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
7-amino-5H-pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride |
InChI |
InChI=1S/C11H9N3O.ClH/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10;/h1-6H,12H2,(H,13,15);1H |
InChI Key |
QLKAWSGOOOENMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)N)NC(=O)C2=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


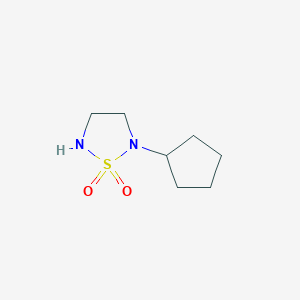
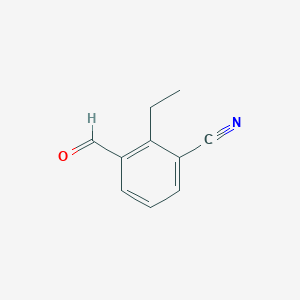
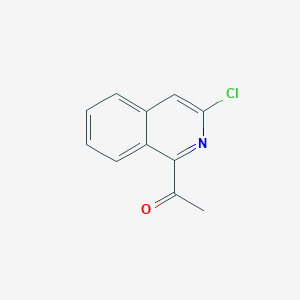
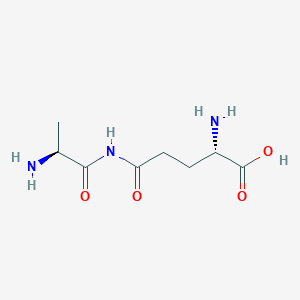
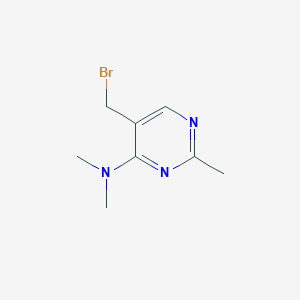
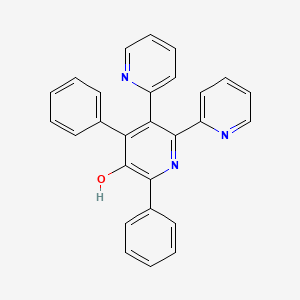
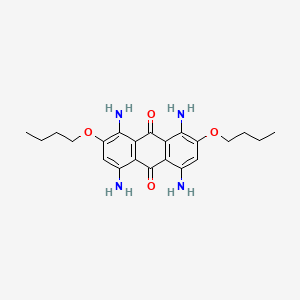
![1,3,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123011.png)
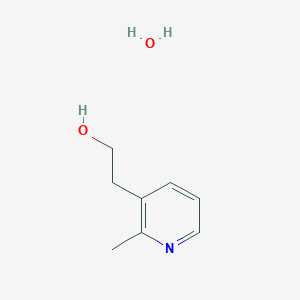
amine](/img/structure/B13123017.png)
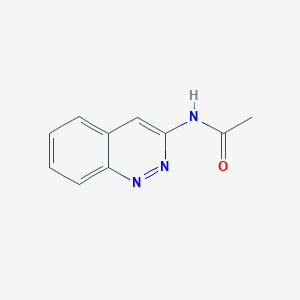
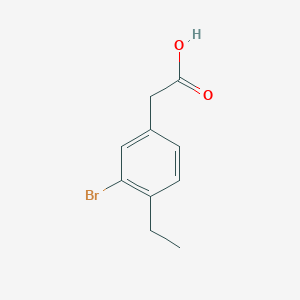
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
